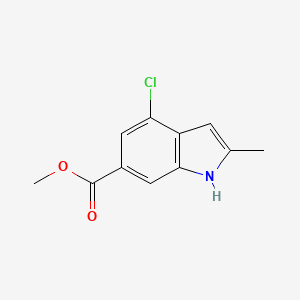

4-Chloro-2-methyl-1H-indole-6-carboxylic acid methyl ester

Descripción

Propiedades

IUPAC Name |

methyl 4-chloro-2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJYOILHUUAOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183160 | |

| Record name | 1H-Indole-6-carboxylic acid, 4-chloro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260386-48-8 | |

| Record name | 1H-Indole-6-carboxylic acid, 4-chloro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260386-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 4-chloro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-Chloro-2-methyl-1H-indole-6-carboxylic acid methyl ester is a compound belonging to the indole family, which has garnered attention for its potential biological activities. Indoles and their derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈ClN₁O₂

- Molecular Weight : 199.62 g/mol

- CAS Number : 1260386-48-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- SARS-CoV-2 Protease Inhibition : Recent studies have shown that indole derivatives can inhibit the SARS-CoV-2 3CL protease, which is essential for viral replication. The binding affinity and inhibitory potency of these compounds are influenced by the position of substituents on the indole ring .

- Antiproliferative Activity : Indole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cell growth and apoptosis .

Antiviral Activity

A study investigating the antiviral potential of indole derivatives highlighted that compounds similar to this compound demonstrated significant inhibition of SARS-CoV-2 protease with IC₅₀ values ranging from 250 nM to 320 nM . This suggests that structural modifications in indoles can enhance their antiviral efficacy.

Anticancer Properties

Research on various indole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a series of indole carboxylic acids displayed IC₅₀ values against HCT-116 cancer cells ranging from 0.69 μM to 11 μM, indicating potent anticancer activity .

Case Study 1: SARS-CoV-2 Inhibition

In a study focused on the development of SARS-CoV-2 inhibitors, several indole derivatives were synthesized and tested for their ability to inhibit viral proteases. The findings indicated that compounds with similar structural motifs to this compound exhibited significant antiviral activity, making them potential candidates for further development as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity

A comprehensive evaluation of new indole derivatives revealed that those targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) showed significant cytotoxicity in vitro. The study illustrated that modifications in the indole structure could lead to enhanced biological activity against cancer cells .

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-2-methyl-1H-indole-6-carboxylic acid methyl ester serves as a crucial lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drugs aimed at treating conditions such as cancer and viral infections. Research indicates that derivatives of this compound exhibit potent inhibitory effects on specific cancer cell lines, highlighting its potential as an anticancer agent .

Mechanism of Action

The compound's mechanism involves the inhibition of key proteins associated with cell survival and proliferation. For instance, studies have shown that modifications to the indole structure can enhance binding affinity to Mcl-1, a protein implicated in cancer cell survival, thereby promoting apoptosis in malignant cells .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound has been evaluated for its ability to inhibit various enzymes. The compound has shown promise in inhibiting enzymes involved in metabolic pathways related to cancer progression. For example, it has been tested against kinases and phosphatases that regulate cell signaling pathways critical for tumor growth .

Case Study: Antiviral Activity

A notable case study demonstrated that derivatives of this compound exhibited antiviral activity against specific viral strains. In vitro experiments indicated that these compounds could significantly reduce viral replication rates, suggesting their potential use in antiviral drug development.

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Biological Target | Observed Effect |

|---|---|---|---|

| Anticancer | This compound | Mcl-1 | Induces apoptosis |

| Enzyme Inhibition | Various derivatives | Kinases | Reduces activity |

| Antiviral | Derivatives | Viral polymerases | Decreases replication |

Comparación Con Compuestos Similares

Methyl 2-Chloro-1H-indole-3-carboxylate

- Structure : Chlorine at position 2, methyl ester at position 3.

- Synthesis : Chlorination of 1H-indole-3-carboxylic acid methyl ester with N-chlorosuccinimide in THF/CCl₄ at 45°C for 10 hours .

- Reactivity : The 3-carboxylate group directs electrophilic substitution to position 2, contrasting with the 6-carboxylate in the target compound, which may alter regioselectivity in further functionalization.

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester

- Structure : Azaindole core (nitrogen at position 4), chlorine at position 6, ethyl ester at position 2.

- Key Differences :

Functional Group Variations

Fatty Acid Methyl Esters (FAMEs)

FAMEs exhibit distinct fragmentation patterns, aiding structural elucidation .

Diterpenoid Methyl Esters

Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester demonstrate the role of ester groups in stabilizing diterpenoid backbones. Their chromatographic retention times (e.g., in GC-FID analyses) vary significantly due to larger molecular weights compared to indole esters .

Comparative Data Table

Research Findings and Implications

- Reactivity : The position of chlorine and ester groups significantly impacts reactivity. For example, chlorination at position 4 in the target compound may deactivate the indole ring toward electrophilic substitution compared to position 2 in Methyl 2-Chloro-1H-indole-3-carboxylate .

- Analytical Techniques: GC-MS and GC-FID methods used for FAMEs and diterpenoid esters (e.g., retention time comparisons, fragmentation patterns) are adaptable for characterizing the target compound’s purity and stability .

Métodos De Preparación

Synthesis Scheme A: Esterification and Electrophilic Substitution

- Step 1: Esterification of 3-nitrobenzoic acid to form the methyl ester.

- Step 2: Electrophilic substitution with chloroacetic acid methyl ester to introduce the chloroacetyl group.

- Step 3: Hydrogenation and intramolecular amidation to cyclize and form the oxindole ring.

This three-step procedure efficiently yields the 6-methoxycarbonyl-2-oxindole intermediate.

Synthesis Scheme B: Chain Prolongation and Reductive Cyclization

- Step 1: Chain prolongation of 4-methyl-3-nitro-benzonitrile.

- Step 2: Reductive cyclization of (4-cyano-2-nitrophenyl)acetic acid to form the oxindole scaffold.

- Step 3: Saponification of the nitrile group.

- Step 4: Esterification of the resulting carboxylic acid to the methyl ester.

This four-to-five-step procedure offers an alternative route to the same intermediate.

Synthesis Scheme C: Alternative Cyclization Route

- Starting from 4-chloro-3-nitrobenzoic acid and propanedioic acid derivatives.

- Cyclization and hydration steps to form the 6-methoxycarbonyl-2-oxindole methyl ester.

- This method is described with experimental details in patent literature and offers robust scalability.

Following the formation of the oxindole intermediate, the introduction of the 4-chloro and 2-methyl groups is achieved through selective substitution reactions:

- Reaction with chloroacetic anhydride or chloroacetyl chloride in high boiling aprotic solvents such as toluene or xylene at 80–130°C to form methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide").

- Crystallization induced by adding non-polar solvents like cyclohexane at elevated temperatures, followed by cooling to room temperature or below to isolate the product.

Esterification to Methyl Ester

- The carboxylic acid functional group at the 6-position is esterified using standard esterification techniques, typically involving methanol and acid catalysts or via methylating agents.

- This step ensures the formation of the methyl ester group, completing the synthesis of this compound.

Advantages of the Improved Process

According to patent CA2705490A1, the described preparation process offers:

| Advantage | Description |

|---|---|

| Higher overall yield | Improved efficiency compared to prior art, leading to better economic feasibility. |

| Environmental friendliness | Process steps conducted at higher concentrations reduce waste and solvent use. |

| Suitability for large-scale production | Robust reaction steps less sensitive to input variations, facilitating scale-up. |

| High purity of final product | Ensures pharmaceutical-grade quality suitable for active pharmaceutical ingredient synthesis. |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Esterification | 3-nitrobenzoic acid | Acid-catalyzed esterification | 3-nitrobenzoic acid methyl ester |

| 2 | Electrophilic substitution | 3-nitrobenzoic acid methyl ester + chloroacetic acid methyl ester | Elevated temperature, aprotic solvent | 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester |

| 3 | Hydrogenation & amidation | Above intermediate | Hydrogenation catalyst, intramolecular amidation | 6-methoxycarbonyl-2-oxindole |

| 4 | Acylation | 6-methoxycarbonyl-2-oxindole | Chloroacetic anhydride or chloroacetyl chloride, 80–130°C | Methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide") |

| 5 | Esterification | 6-carboxylic acid intermediate | Methanol, acid catalyst or methylating agent | This compound |

Research Findings and Notes

- The process described is derived from granted patent CA2705490A1, which emphasizes improved yields and environmental benefits over prior art methods.

- The synthetic routes are adaptable for scale-up and produce intermediates with high purity, suitable for pharmaceutical applications.

- The use of aprotic solvents and controlled crystallization steps enhances product isolation and purity.

- Alternative synthetic routes exist but may involve more steps or less environmentally friendly reagents.

This detailed preparation methodology provides a comprehensive understanding of the synthetic routes to this compound, highlighting practical reaction conditions, intermediates, and advantages for industrial application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-1H-indole-6-carboxylic acid methyl ester?

- Methodology : The compound can be synthesized via esterification of the corresponding indole carboxylic acid precursor (e.g., 4-Chloro-2-methyl-1H-indole-6-carboxylic acid) using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, nucleophilic substitution on a pre-functionalized indole scaffold (e.g., 6-bromo derivatives) with methyl chloroformate may be employed . Multi-step routes involving reductive cyclization or condensation reactions, as seen in analogous indole derivatives, are also viable .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Indole NH proton : ~12 ppm (broad, DMSO-d₆).

- Methyl ester : ~3.8–3.9 ppm (singlet, 3H for OCH₃).

- Chloro and methyl substituents : Distinct splitting patterns in aromatic regions (6–8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 254.06 (C₁₁H₁₀ClNO₂) with fragmentation patterns matching chloro and methyl groups .

- IR Spectroscopy : Look for ester C=O stretch (~1700 cm⁻¹) and N-H indole stretch (~3400 cm⁻¹) .

Q. What are the key safety precautions for handling this compound in laboratory settings?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do the chloro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The chloro group at position 4 serves as a leaving group in Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. The methyl group at position 2 sterically hinders electrophilic substitution but stabilizes intermediates via hyperconjugation. Computational studies (DFT) can predict regioselectivity in such reactions .

- Experimental Design : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/ethanol under inert atmosphere. Monitor coupling efficiency via LC-MS .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for this compound?

- Data Reconciliation :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥98% purity. Impurities (e.g., residual starting materials) may alter melting points .

- Crystallization Conditions : Recrystallize from ethanol/water to obtain uniform crystals for DSC analysis. Compare results with literature under standardized conditions .

Q. How can computational modeling predict the compound’s biological activity against kinase targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the carboxylic ester and hydrophobic interactions with the chloro-methyl groups .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Validate with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. What HPLC conditions optimize separation of this compound from structurally similar impurities?

- Chromatographic Setup :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 30% B to 70% B over 20 min.

- Detection : UV at 254 nm. Retention time ~12–14 min .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 253.66 g/mol | |

| Purity (HPLC) | ≥98% | |

| Predicted LogP | ~2.5 (ChemAxon) | |

| Stability (Storage) | 2–8°C, inert atmosphere, desiccated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.